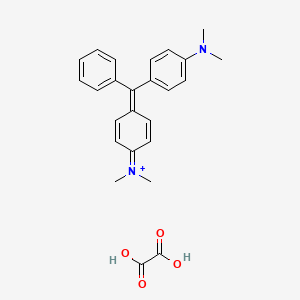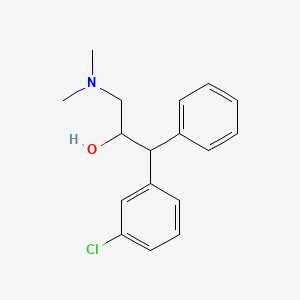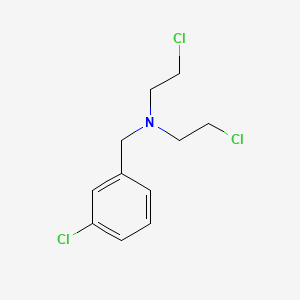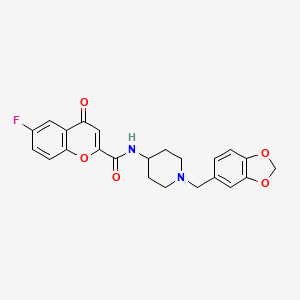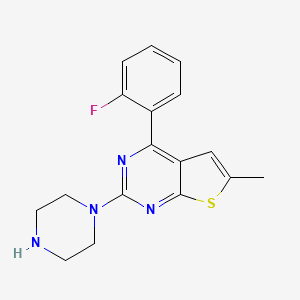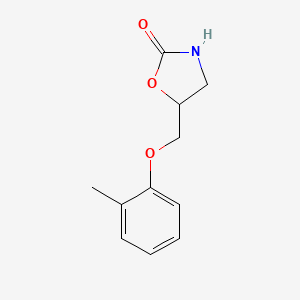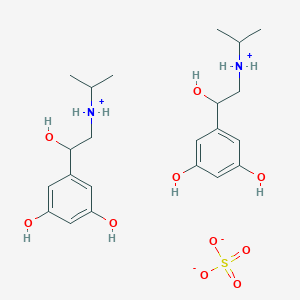
Metaproterenol sulfate
Overview
Description
Metaproterenol sulfate, also known as orciprenaline sulfate, is a synthetic amine that functions as a bronchodilator. It is primarily used in the treatment of asthma, bronchospasm, chronic bronchitis, and emphysema. This compound is a moderately selective beta-2 adrenergic receptor agonist, which means it stimulates receptors in the smooth muscle of the lungs, uterus, and vasculature supplying skeletal muscles .
Scientific Research Applications
Metaproterenol sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-adrenergic receptor agonists.
Biology: Researchers use it to investigate the physiological effects of beta-2 adrenergic receptor stimulation.
Medicine: It is studied for its therapeutic potential in treating respiratory conditions.
Industry: The compound is used in the formulation of various pharmaceutical products
Mechanism of Action
Metaproterenol sulfate exerts its effects by stimulating the beta-2 adrenergic receptors. This stimulation activates adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .
Safety and Hazards
Metaproterenol may cause serious side effects. These include chest pain, fast heart rate, pounding heartbeats or fluttering in your chest, a light-headed feeling, tremors, or worsening or no improvement in symptoms . Common side effects may include nervousness, headache, dizziness, drowsiness, nausea, diarrhea, upset stomach, dry mouth, tired feeling, or sleep problems .
Biochemical Analysis
Biochemical Properties
Metaproterenol sulfate plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors. These receptors are predominantly found in the lungs, uterus, and vasculature supplying skeletal muscles. The interaction between this compound and beta-2 adrenergic receptors leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by increasing cAMP levels. This compound also affects cell signaling pathways by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase and subsequent production of cAMP. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-2 adrenergic receptors. Upon binding, it stimulates the receptors, leading to the activation of adenyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, which acts as a secondary messenger to induce various cellular responses. The increase in cAMP levels results in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release from mast cells. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its rapid onset of action, with bronchodilation effects observed within 30 minutes of administration. Its effects may diminish over time due to metabolic degradation and receptor desensitization. Long-term studies have shown that continuous exposure to this compound can lead to a decrease in its efficacy, likely due to downregulation of beta-2 adrenergic receptors and other adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces bronchodilation and improves respiratory function. At higher doses, it may cause adverse effects such as tachycardia, tremors, and nervousness. Toxicity studies in animal models have shown that extremely high doses of this compound can lead to severe cardiovascular effects, including arrhythmias and myocardial necrosis .
Metabolic Pathways
This compound is metabolized primarily in the gastrointestinal tract and liver. The major metabolite, metaproterenol-3-0-sulfate, is produced through sulfation. Unlike other beta-adrenergic agonists, this compound is not metabolized by catechol-O-methyltransferase, and glucuronide conjugates have not been isolated. The metabolic pathways of this compound involve interactions with various enzymes, including sulfotransferases, which facilitate its biotransformation and excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the lungs when administered via inhalation and through the gastrointestinal tract when taken orally. The compound is distributed to target tissues, including the lungs, where it exerts its bronchodilatory effects. Transporters and binding proteins may facilitate the localization and accumulation of this compound in specific tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane. This interaction triggers intracellular signaling pathways that lead to the production of cAMP and subsequent cellular responses. The compound’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications and targeting signals that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaproterenol sulfate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dihydroxybenzaldehyde with isopropylamine to form 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-isopropylaminoethane. This intermediate is then treated with sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through filtration and washing with alcohol .
Chemical Reactions Analysis
Types of Reactions
Metaproterenol sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar bronchodilator effects.
Salbutamol: A selective beta-2 adrenergic receptor agonist used to treat asthma and other respiratory conditions.
Terbutaline: Similar in function, used for the treatment of bronchospasm and asthma
Uniqueness
Metaproterenol sulfate is unique due to its moderate selectivity for beta-2 adrenergic receptors, which allows it to effectively relax bronchial smooth muscles with minimal effects on alpha adrenergic receptors. This selectivity reduces the risk of side effects compared to less selective compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Metaproterenol sulfate can be achieved through the reaction of Metaproterenol base with sulfuric acid.", "Starting Materials": [ "Metaproterenol base", "Sulfuric acid" ], "Reaction": [ "Add Metaproterenol base to a reaction flask", "Slowly add sulfuric acid to the reaction flask while stirring", "Heat the reaction mixture to a temperature of 60-70°C", "Continue stirring and heating for 2-3 hours until the reaction is complete", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to dissolve the product", "Extract the product with a suitable organic solvent such as chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain Metaproterenol sulfate as a white crystalline solid" ] } | |
| 5874-97-5 | |
Molecular Formula |
C11H19NO7S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
KSADBGVWHQJPAL-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Appearance |
White to off-white crystalline powder. |
| 5874-97-5 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alotec Alupent Astmopent Metaprel Metaproterenol Metaproterenol Polistirex Metaproterenol Sulfate Orciprenaline Orciprenaline Sulfate Polistirex, Metaproterenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


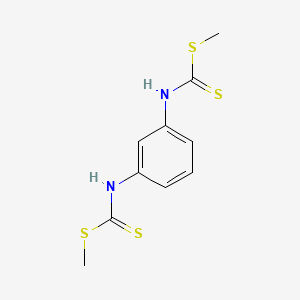

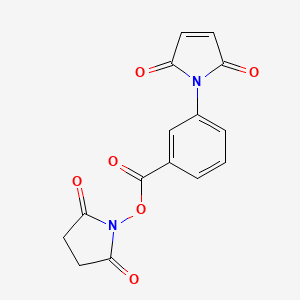
![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)
![4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1676260.png)
